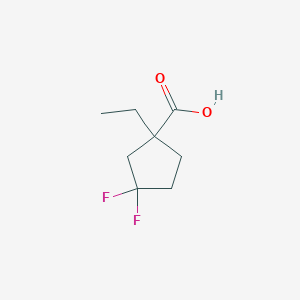
N-(2,2-dimethylpropyl)-3-ethynylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-dimethylpropyl)-3-ethynylaniline is an organic compound characterized by the presence of an aniline group substituted with a 2,2-dimethylpropyl group and an ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions for the Sonogashira coupling usually involve the use of a palladium catalyst, copper co-catalyst, and a base such as triethylamine in an inert atmosphere .
Industrial Production Methods
Industrial production of N-(2,2-dimethylpropyl)-3-ethynylaniline may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2-dimethylpropyl)-3-ethynylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted derivatives. Substitution reactions can lead to a variety of substituted aniline derivatives .
Wissenschaftliche Forschungsanwendungen
N-(2,2-dimethylpropyl)-3-ethynylaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties
Wirkmechanismus
The mechanism of action of N-(2,2-dimethylpropyl)-3-ethynylaniline involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The aniline group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,2-Dimethylpropyl)-2,2-dimethyl-1-propanamine: Similar in structure but lacks the ethynyl group.
Neopentane: Contains the 2,2-dimethylpropyl group but is a simple alkane without the aniline or ethynyl groups
Uniqueness
N-(2,2-dimethylpropyl)-3-ethynylaniline is unique due to the presence of both the 2,2-dimethylpropyl and ethynyl groups, which confer distinct chemical and physical properties. These structural features enable the compound to participate in a wide range of chemical reactions and interactions, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C13H17N |
|---|---|
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
N-(2,2-dimethylpropyl)-3-ethynylaniline |
InChI |
InChI=1S/C13H17N/c1-5-11-7-6-8-12(9-11)14-10-13(2,3)4/h1,6-9,14H,10H2,2-4H3 |
InChI-Schlüssel |
DCXFEJGVJLOPMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CNC1=CC=CC(=C1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[1-(3-Chlorophenyl)propyl]amino}ethan-1-ol](/img/structure/B15271219.png)
![2-{[(5-Chloro-2-hydroxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B15271227.png)

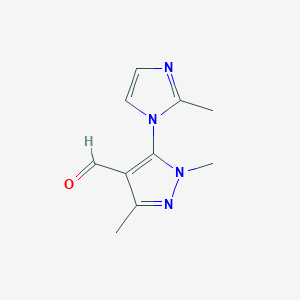

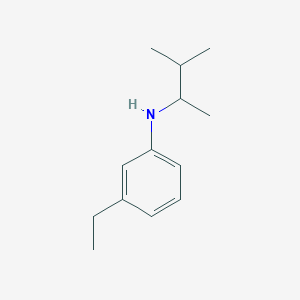
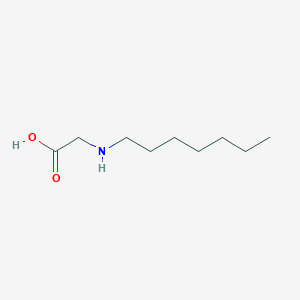
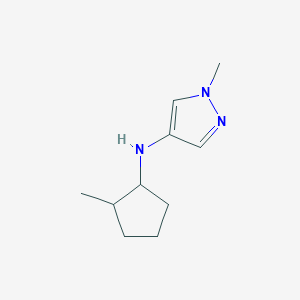

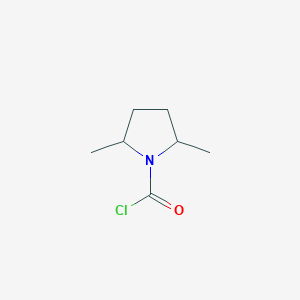
amine](/img/structure/B15271304.png)
